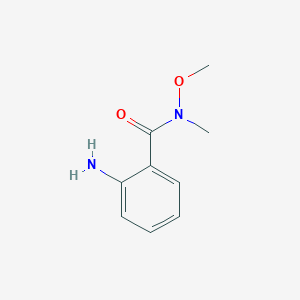

2-amino-N-methoxy-N-methylbenzamide

Description

BenchChem offers high-quality 2-amino-N-methoxy-N-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-methoxy-N-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-N-methoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-11(13-2)9(12)7-5-3-4-6-8(7)10/h3-6H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIPUVVAYNHOONU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC=CC=C1N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60453391 | |

| Record name | 2-amino-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133776-41-7 | |

| Record name | 2-amino-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-amino-N-methoxy-N-methylbenzamide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-amino-N-methoxy-N-methylbenzamide, a versatile building block in contemporary organic synthesis and medicinal chemistry. The document delineates the most efficient and reliable synthetic methodologies, with a primary focus on the reaction of isatoic anhydride with N,O-dimethylhydroxylamine. A detailed, step-by-step experimental protocol is presented, accompanied by a thorough discussion of the underlying reaction mechanism. Furthermore, this guide includes critical information on the characterization of the final product, safety considerations, and a troubleshooting section to address common experimental challenges. The content is tailored for researchers, scientists, and professionals in the field of drug development, aiming to provide both theoretical insights and practical guidance.

Introduction

2-amino-N-methoxy-N-methylbenzamide, also known as a Weinreb amide, is a key synthetic intermediate. Its utility stems from the presence of the N-methoxy-N-methylamide functional group, which allows for the controlled formation of ketones and aldehydes upon reaction with organometallic reagents.[1][2][3][4] Unlike more reactive acylating agents, the Weinreb amide forms a stable tetrahedral intermediate, preventing the common issue of over-addition.[1][2][4] The 2-amino substituent provides a handle for further functionalization, making this molecule a valuable precursor for the synthesis of a wide range of heterocyclic compounds and pharmacologically active molecules.

This guide will focus on a robust and scalable synthesis of 2-amino-N-methoxy-N-methylbenzamide from readily available starting materials.

Synthetic Strategies

Several synthetic routes to 2-amino-N-methoxy-N-methylbenzamide have been reported. A common approach involves the nitration of a suitable benzoyl derivative, followed by reduction of the nitro group to an amine. However, a more direct and often higher-yielding method utilizes the reaction of isatoic anhydride with N,O-dimethylhydroxylamine. This approach is advantageous due to the commercial availability of the starting materials and the generally clean reaction profile.

Another strategy involves the use of coupling reagents to form the amide bond from 2-aminobenzoic acid and N,O-dimethylhydroxylamine.[2] Reagents such as dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) can be employed for this purpose.[2] More recently, the combination of triphenylphosphine (PPh3) and iodine has been shown to be effective for the synthesis of Weinreb amides.[5]

This guide will detail the synthesis from isatoic anhydride, as it represents a highly efficient and straightforward procedure.

Recommended Synthetic Protocol: From Isatoic Anhydride

This section provides a detailed, step-by-step procedure for the synthesis of 2-amino-N-methoxy-N-methylbenzamide.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (per 10g Isatoic Anhydride) |

| Isatoic anhydride | 118-48-9 | 163.13 | 10.0 g (61.3 mmol) |

| N,O-Dimethylhydroxylamine hydrochloride | 6638-79-5 | 97.54 | 6.58 g (67.4 mmol) |

| Triethylamine (TEA) | 121-44-8 | 101.19 | 18.6 mL (135 mmol) |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 200 mL |

| 1 M Hydrochloric acid (HCl) | 7647-01-0 | 36.46 | As needed for workup |

| Saturated sodium bicarbonate (NaHCO₃) solution | 144-55-8 | 84.01 | As needed for workup |

| Brine (saturated NaCl solution) | 7647-14-5 | 58.44 | As needed for workup |

| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed for drying |

Experimental Procedure

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, suspend isatoic anhydride (10.0 g, 61.3 mmol) in anhydrous dichloromethane (200 mL).

-

Addition of Reagents: To the suspension, add N,O-dimethylhydroxylamine hydrochloride (6.58 g, 67.4 mmol).

-

Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add triethylamine (18.6 mL, 135 mmol) dropwise over 15-20 minutes. The reaction is exothermic, and maintaining a low temperature is crucial.

-

Reaction: After the addition of triethylamine, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 18-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding 100 mL of water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-amino-N-methoxy-N-methylbenzamide as a solid.

Reaction Mechanism and Scientific Rationale

The synthesis of 2-amino-N-methoxy-N-methylbenzamide from isatoic anhydride proceeds through a nucleophilic acyl substitution mechanism.

Caption: Reaction mechanism for the synthesis of 2-amino-N-methoxy-N-methylbenzamide.

Step 1: Nucleophilic Attack and Ring Opening. The reaction is initiated by the nucleophilic attack of the free N,O-dimethylhydroxylamine (generated in situ by the reaction of its hydrochloride salt with triethylamine) on one of the carbonyl carbons of isatoic anhydride. This leads to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the opening of the anhydride ring.

Step 2: Decarboxylation. The resulting intermediate is a carbamic acid derivative which is unstable and readily undergoes decarboxylation (loss of CO₂) to form the final product, 2-amino-N-methoxy-N-methylbenzamide. The evolution of carbon dioxide gas is often observed during the reaction.

The use of triethylamine is crucial as it serves two purposes: it deprotonates the N,O-dimethylhydroxylamine hydrochloride to generate the free amine nucleophile, and it also acts as a base to neutralize the HCl formed during the reaction.

Characterization and Quality Control

The identity and purity of the synthesized 2-amino-N-methoxy-N-methylbenzamide should be confirmed by standard analytical techniques.

| Property | Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₉H₁₂N₂O₂[6] |

| Molecular Weight | 180.21 g/mol [6] |

| CAS Number | 133776-41-7[6] |

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.3-7.1 (m, 2H, Ar-H), ~6.7-6.5 (m, 2H, Ar-H), ~5.5 (br s, 2H, NH₂), 3.55 (s, 3H, OCH₃), 3.30 (s, 3H, NCH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~168.0 (C=O), ~148.0, ~132.0, ~128.0, ~118.0, ~116.0, ~115.0 (Ar-C), ~61.0 (OCH₃), ~34.0 (NCH₃).

-

IR (KBr, cm⁻¹): ~3400-3200 (N-H stretching), ~1630 (C=O stretching), ~1600, ~1450 (C=C aromatic stretching).

-

Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₉H₁₃N₂O₂: 181.10; found: 181.10.

Safety Considerations

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

-

Isatoic anhydride: May cause an allergic skin reaction and serious eye irritation.[7] Avoid dust formation and ensure adequate ventilation.[7]

-

N,O-Dimethylhydroxylamine hydrochloride: Causes skin and serious eye irritation.[8][9] May cause respiratory irritation.[8] Wear protective gloves, clothing, and eye protection.[9][10][11]

-

Triethylamine: Highly flammable liquid and vapor. Toxic if inhaled and causes severe skin burns and eye damage.

-

Dichloromethane: Suspected of causing cancer. Causes skin and serious eye irritation.

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11] In case of accidental contact, rinse the affected area with plenty of water and seek medical attention if necessary.[7]

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or no product yield | - Incomplete reaction. - Inactive reagents. - Insufficient base. | - Extend the reaction time and continue to monitor by TLC. - Use fresh, anhydrous solvents and high-purity reagents. - Ensure the correct stoichiometry of triethylamine is used to generate the free amine. |

| Formation of multiple byproducts | - Reaction temperature too high. - Presence of moisture. | - Maintain the reaction temperature at 0 °C during the addition of triethylamine. - Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |

| Difficulty with product isolation | - Emulsion formation during workup. - Product is water-soluble. | - Add brine to the separatory funnel to help break up emulsions.[12] - If the product has significant water solubility, perform multiple extractions with the organic solvent. Saturation of the aqueous layer with NaCl may also help to "salt out" the product.[12] |

| Impure product after chromatography | - Co-elution of impurities. - Inappropriate solvent system. | - Adjust the polarity of the eluent system. A gradient elution may be necessary. - Consider recrystallization as an alternative or additional purification step. |

Conclusion

The synthesis of 2-amino-N-methoxy-N-methylbenzamide via the reaction of isatoic anhydride with N,O-dimethylhydroxylamine is a reliable and efficient method for producing this valuable synthetic intermediate. This guide provides a comprehensive framework for its preparation, including a detailed experimental protocol, mechanistic insights, and practical advice for troubleshooting. By adhering to the procedures and safety precautions outlined herein, researchers can confidently synthesize this compound for their downstream applications in drug discovery and development.

References

-

Wikipedia. Weinreb ketone synthesis. [Link]

- Kim, J. H., et al. (2017). Synthesis of 2-Aryl Quinazolinones via Iron-Catalyzed Cross Dehydrogenative Coupling (CDC)

- Apollo Scientific.

- CDH Fine Chemical.

- Spectrum Chemical.

- DC Fine Chemicals. Safety Data Sheet - N,O-Dimethylhydroxylamine hydrochloride.

- Fisher Scientific. SAFETY DATA SHEET - N,O-Dimethylhydroxylamine hydrochloride.

- ChemicalBook. 2-amino-N,5-dimethylbenzamide synthesis.

-

Reddit. Weinreb amide workup extraction issues : r/OrganicChemistry. [Link]

- Current Protocols in Nucleic Acid Chemistry. Weinreb amides.

-

YouTube. Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. [Link]

- The Royal Society of Chemistry. Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt.

-

YouTube. Weinreb ketone synthesis. [Link]

-

Mandal, D., & D'Silva, E. D. (2013). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. ACS medicinal chemistry letters, 4(11), 1089–1093. [Link]

- Google Patents. CN112142620A - Synthetic method of 2-amino-3, 5-dichloro-N-methylbenzamide.

-

Reddit. [Problem] Weinreb-Ketone synthesis / Isoxazoles : r/Chempros. [Link]

-

YouTube. Introduction to Weinreb amides. [Link]

-

Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]

- The Royal Society of Chemistry.

-

PubChem. N-Methoxy-N-methylbenzamide. [Link]

- National Institutes of Health. Synthesis of 2-Amino-N′-aroyl(het)arylhydrazides, DNA Photocleavage, Molecular Docking and Cytotoxicity Studies against Melanoma CarB Cell Lines.

-

PrepChem.com. Synthesis of 2-amino-N,N-dibutyl benzamide. [Link]

- The Royal Society of Chemistry. Supporting Information List of Contents 1H and 13C NMR Spectra of Products: 2-10.

- Biogeosciences.

- The Royal Society of Chemistry. d1nj03041h1.pdf.

Sources

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. Weinreb amides [pubsapp.acs.org]

- 3. youtube.com [youtube.com]

- 4. Weinreb Ketone Synthesis [organic-chemistry.org]

- 5. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-amino-N-methoxy-N-methylbenzamide 95% | CAS: 133776-41-7 | AChemBlock [achemblock.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. dcfinechemicals.com [dcfinechemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. reddit.com [reddit.com]

The Emergent Therapeutic Potential of 2-Amino-N-methoxy-N-methylbenzamide Derivatives: A Technical Guide

This guide provides an in-depth technical exploration of the burgeoning field of 2-amino-N-methoxy-N-methylbenzamide derivatives. These compounds have garnered significant attention within the scientific community for their diverse and potent biological activities, positioning them as promising candidates for the development of novel therapeutics, particularly in oncology. We will delve into the core mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: A Scaffold of Therapeutic Promise

The 2-amino-N-methoxy-N-methylbenzamide core represents a versatile chemical scaffold that has been successfully derivatized to yield compounds with a range of biological activities. The inherent structural features of this scaffold, including the ortho-amino group and the Weinreb amide functionality, provide a unique platform for chemical modification and optimization of pharmacological properties. This guide will primarily focus on the anticancer potential of these derivatives, with a particular emphasis on their roles as modulators of critical cellular signaling pathways.

Unraveling the Biological Activities: Targeting Cancer's Master Switches

Research has illuminated the ability of 2-amino-N-methoxy-N-methylbenzamide derivatives to interfere with key signaling pathways that are often dysregulated in cancer. Two of the most prominent targets for this class of compounds are the Hedgehog (Hh) signaling pathway and the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Inhibition of the Hedgehog Signaling Pathway: Silencing a Developmental Pathway Hijacked by Cancer

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development that is largely quiescent in adult tissues. Its aberrant reactivation is a hallmark of several cancers, including basal cell carcinoma, medulloblastoma, and certain types of pancreatic and lung cancers, where it promotes tumor growth and survival.[1]

The mechanism of Hh signaling is intricate. In the absence of the Hedgehog ligand, the transmembrane receptor Patched (PTCH) inhibits the G protein-coupled receptor-like protein Smoothened (SMO). Upon binding of the Hh ligand to PTCH, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, and GLI3). Activated GLI proteins then translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation.

Certain 2-methoxybenzamide derivatives have been identified as potent inhibitors of the Hh pathway, with a key molecular target being the SMO receptor.[1] By binding to and inhibiting SMO, these compounds prevent the downstream activation of GLI transcription factors, effectively shutting down the pro-tumorigenic signaling cascade.

Systematic studies on 2-methoxybenzamide derivatives have revealed key structural features that govern their Hh pathway inhibitory activity. A notable study on a series of 2-methoxybenzamide derivatives provided valuable insights into their SAR.[1]

| Compound ID | R Group (Part B) | Linker (Part A) | Hh Pathway Inhibition IC50 (µM) |

| 17 | 2-Cl-phenyl | Phenyl imidazole | 0.12 ± 0.06 |

| 18 | 2,4-Cl2-phenyl | Phenyl imidazole | 0.26 ± 0.08 |

| 19 | 3-F-phenyl | Phenyl imidazole | 0.31 ± 0.09 |

| 20 | 4-F-phenyl | Phenyl imidazole | 0.25 ± 0.04 |

| 21 | 2-Cl-pyridyl | Phenyl imidazole | 0.03 ± 0.01 |

| 22 | 6-Cl-pyridyl | Phenyl imidazole | 0.15 ± 0.08 |

| 23 | Pyridyl | Phenyl imidazole | 0.07 ± 0.02 |

| 14 | 2-Cl-pyridyl | Benzimidazole | 0.05 ± 0.02 |

| 16 | Pyridyl | Benzimidazole | 0.08 ± 0.02 |

| Vismodegib (1) | - | - | 0.02 ± 0.01 |

Data adapted from a study on 2-methoxybenzamide derivatives as Hh signaling pathway inhibitors.[1]

From this data, several key SAR observations can be made:

-

Ring-Opening of the Linker: Phenyl imidazole analogues generally exhibit higher potency than their benzimidazole counterparts, suggesting that increased molecular flexibility in this region is beneficial for activity.[1]

-

Substitution on the Aromatic Ring (Part B): The nature and position of substituents on the terminal aromatic ring significantly influence inhibitory activity. A monochloro substituent at the 2-position of a phenyl ring (compound 17) provides good potency.

-

Hydrophilicity of Part B: Replacing the phenyl ring with a more hydrophilic pyridine ring can enhance potency, as seen in the highly active compound 21 (IC50 = 0.03 µM).[1] The position of the chloro substituent on the pyridine ring is also critical, with the 2'-position being optimal.[1]

Caption: Inhibition of the Hedgehog signaling pathway by 2-amino-N-methoxy-N-methylbenzamide derivatives targeting the SMO receptor.

Epidermal Growth Factor Receptor (EGFR) Inhibition: A Targeted Approach for Non-Small Cell Lung Cancer (NSCLC)

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival. Overexpression or activating mutations of EGFR are common drivers of various cancers, most notably non-small cell lung cancer (NSCLC).[2] EGFR inhibitors have revolutionized the treatment of EGFR-mutant NSCLC.

A recent study has explored the potential of pyrimidine derivatives incorporating a 2-amino-N-methoxybenzamide moiety as EGFR inhibitors for NSCLC.[2] This innovative hybridization strategy has yielded compounds with potent antitumor activity, in some cases surpassing that of established EGFR inhibitors like Gefitinib and Osimertinib.[2]

The antiproliferative activity of these novel derivatives was evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.

| Compound ID | A549 (NSCLC) IC50 (nM) | PC-3 (Prostate) IC50 (nM) | HepG2 (Liver) IC50 (nM) |

| 5d | 95 | - | - |

| 5h | 71 | - | - |

| Gefitinib | >1000 | - | - |

| Osimertinib | >1000 | - | - |

| 4c | 560 | 2460 | 2210 |

Data for compounds 5d and 5h are from a study on pyrimidine derivatives with a 2-amino-N-methoxybenzamide moiety.[2] Data for compound 4c is from a related study on EGFR inhibitors. Molecular docking studies have shown that the most potent compounds, 5d and 5h, interact significantly with the EGFR kinase domain, providing a rationale for their observed biological activity.[2]

Caption: Inhibition of the EGFR signaling pathway by 2-amino-N-methoxy-N-methylbenzamide derivatives targeting the intracellular tyrosine kinase domain.

Experimental Protocols: A Framework for Evaluation

The biological evaluation of 2-amino-N-methoxy-N-methylbenzamide derivatives relies on a suite of well-established in vitro assays. These protocols provide a self-validating system to assess the potency and mechanism of action of these compounds.

Gli-Luciferase Reporter Assay for Hedgehog Pathway Activity

This assay provides a quantitative measure of the transcriptional activity of the GLI proteins, which are the ultimate effectors of the Hh pathway.

Principle: A reporter gene construct containing a firefly luciferase gene under the control of a GLI-responsive promoter is introduced into cells. Activation of the Hh pathway leads to GLI-mediated transcription of the luciferase gene, and the resulting luminescence is proportional to pathway activity.

Step-by-Step Methodology:

-

Cell Culture and Transfection:

-

Culture NIH/3T3 cells in DMEM supplemented with 10% fetal bovine serum and antibiotics.

-

Co-transfect the cells with a Gli-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.

-

-

Compound Treatment:

-

Plate the transfected cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the 2-amino-N-methoxy-N-methylbenzamide derivatives. Include a positive control (e.g., a known Hh pathway agonist like SAG) and a negative control (vehicle).

-

-

Luciferase Assay:

-

After a 24-48 hour incubation period, lyse the cells.

-

Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the percentage of inhibition of Hh pathway activity for each compound concentration relative to the positive control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

-

Caption: Workflow for the Gli-luciferase reporter assay to assess Hedgehog pathway inhibition.

In Vitro Antiproliferative Assay (MTT Assay)

This colorimetric assay is a widely used method to assess the cytotoxic and antiproliferative effects of compounds on cancer cell lines.

Principle: The assay measures the metabolic activity of cells. Viable cells with active mitochondria can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed cancer cells (e.g., A549, PC-3, HepG2) in a 96-well plate at an appropriate density and allow them to attach overnight.

-

-

Compound Incubation:

-

Treat the cells with a range of concentrations of the 2-amino-N-methoxy-N-methylbenzamide derivatives. Include a vehicle control.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

-

Formazan Solubilization:

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

-

Conclusion and Future Directions

The 2-amino-N-methoxy-N-methylbenzamide scaffold has proven to be a fertile ground for the discovery of potent and selective inhibitors of key oncogenic signaling pathways. The derivatives discussed in this guide demonstrate significant promise as anticancer agents, particularly through their inhibition of the Hedgehog and EGFR pathways. The structure-activity relationships elucidated to date provide a clear roadmap for the design of next-generation compounds with improved potency and pharmacokinetic profiles.

Future research in this area should focus on:

-

Expansion of the SAR: A more comprehensive exploration of the chemical space around the 2-amino-N-methoxy-N-methylbenzamide core is warranted to identify novel derivatives with enhanced activity and selectivity.

-

In Vivo Efficacy Studies: Promising lead compounds should be advanced to in vivo animal models to evaluate their antitumor efficacy, pharmacokinetics, and safety profiles.

-

Combination Therapies: Investigating the synergistic effects of these derivatives with existing chemotherapies or other targeted agents could lead to more effective treatment regimens.

The continued exploration of 2-amino-N-methoxy-N-methylbenzamide derivatives holds the potential to deliver novel and effective therapies for a range of cancers, ultimately improving patient outcomes.

References

Sources

2-amino-N-methoxy-N-methylbenzamide solubility profile

An In-Depth Technical Guide to the Solubility Profile of 2-amino-N-methoxy-N-methylbenzamide

Authored by a Senior Application Scientist

Abstract

The aqueous and organic solubility of a drug candidate is a critical physicochemical parameter that profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its developability. Poor solubility is a leading cause of failure in the drug development pipeline, leading to low bioavailability and challenging formulation development. This guide provides a comprehensive technical overview of the methodologies required to thoroughly characterize the solubility profile of 2-amino-N-methoxy-N-methylbenzamide (CAS: 133776-41-7). We will delve into the theoretical underpinnings of solubility, differentiate between critical kinetic and thermodynamic measurements, and provide detailed, field-proven protocols for their determination. This document is intended for researchers, chemists, and drug development professionals seeking to establish a robust and reliable solubility assessment workflow.

Introduction to 2-amino-N-methoxy-N-methylbenzamide

2-amino-N-methoxy-N-methylbenzamide is a benzamide derivative with potential applications in medicinal chemistry and organic synthesis. A foundational understanding of its physicochemical properties is paramount for its rational development.

-

IUPAC Name: 2-amino-N-methoxy-N-methylbenzamide

-

CAS Number: 133776-41-7

-

Molecular Formula: C₉H₁₂N₂O₂

-

Molecular Weight: 180.20 g/mol

Predicted Physicochemical Properties and Their Implications for Solubility

While experimental data is the gold standard, computational models provide valuable initial insights into a compound's likely behavior. These predictions guide experimental design and help anticipate challenges.

| Property | Predicted Value | Implication for Solubility |

| LogP | 0.9022[1] | The LogP value, representing the logarithm of the partition coefficient between octanol and water, suggests that the compound has a relatively balanced hydrophilic-lipophilic character. It is not excessively greasy, indicating that aqueous solubility might be achievable, but it also possesses sufficient non-polar character to potentially dissolve in organic solvents. |

| Topological Polar Surface Area (TPSA) | 55.56 Ų[1] | TPSA is a key indicator of a molecule's ability to form hydrogen bonds. A value of 55.56 Ų suggests moderate polarity and the capacity to interact with polar solvents like water through its oxygen and nitrogen atoms. |

| Hydrogen Bond Donors | 1[1] | The primary amine (-NH₂) group acts as a hydrogen bond donor. |

| Hydrogen Bond Acceptors | 3[1] | The carbonyl oxygen, methoxy oxygen, and amine nitrogen can all act as hydrogen bond acceptors. |

The presence of both hydrogen bond donors and acceptors, combined with a moderate TPSA, indicates a strong potential for interaction with protic solvents, including water. The primary amine group suggests that the compound's aqueous solubility will be highly dependent on pH.

The Dichotomy of Solubility: Kinetic vs. Thermodynamic

A frequent pitfall in early drug discovery is the misinterpretation of solubility data. It is crucial to distinguish between kinetic and thermodynamic solubility, as they represent different physical phenomena and have different implications for development.[3][4][5]

-

Kinetic Solubility: This is a measure of how quickly a compound dissolves and at what concentration it begins to precipitate out of solution under specific, non-equilibrium conditions.[6] It is typically measured by adding a concentrated DMSO stock of the compound to an aqueous buffer.[7] The resulting precipitate is often amorphous.[3][4] Kinetic assays are fast and consume minimal compound, making them ideal for high-throughput screening (HTS) in early discovery to quickly flag problematic compounds.[6]

-

Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility. It is defined as the concentration of a solute in a saturated solution that is in equilibrium with the solid solute at a given temperature and pressure.[5] This measurement requires a longer incubation time to ensure equilibrium is reached and typically refers to the most stable crystalline form of the compound.[4] Thermodynamic solubility is the more relevant parameter for lead optimization and formulation development.[8]

Causality Insight: Kinetic solubility values are often significantly higher than thermodynamic ones.[3][4] This is because the rapid precipitation from a DMSO stock often forms a high-energy, amorphous solid, which is more soluble than the most stable, low-energy crystalline form that is measured in a thermodynamic assay. Relying solely on optimistic kinetic data can lead to major downstream challenges when the compound crystallizes into its more stable, less soluble form.

Caption: Logical flow for selecting a solubility assay based on the drug discovery stage.

Experimental Protocols for Solubility Determination

The following protocols provide a robust framework for characterizing the aqueous solubility of 2-amino-N-methoxy-N-methylbenzamide.

Protocol 1: High-Throughput Kinetic Solubility by Laser Nephelometry

Rationale: This turbidimetric method is chosen for its speed and low compound requirement, making it ideal for initial screening.[9][10] The principle is that as a compound precipitates from solution, it forms particulate matter that scatters a laser beam. The amount of scattered light is proportional to the amount of insoluble material, allowing for the identification of the precipitation point.[11]

Materials & Equipment:

-

2-amino-N-methoxy-N-methylbenzamide

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates (clear bottom)

-

Laser Nephelometer

-

Multichannel pipette

-

Acoustic dispenser (optional, for high precision)

Step-by-Step Methodology: [12][13]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 2-amino-N-methoxy-N-methylbenzamide in 100% DMSO.

-

Plate Mapping: Design the plate layout. In a 96-well plate, create a serial dilution series. For example, prepare a seven-point concentration curve ranging from 200 µM to 3.125 µM.

-

Compound Dispensing: Using an acoustic dispenser or multichannel pipette, dispense small volumes (e.g., 2 µL) of the DMSO stock solution into the appropriate wells.

-

Buffer Addition: Add the aqueous buffer (e.g., 198 µL of PBS pH 7.4) to each well to achieve the final desired concentrations. The final DMSO concentration should be kept low and consistent (e.g., 1%) across all wells.

-

Incubation & Mixing: Mix the plate on a plate shaker for 2 minutes. Incubate at a controlled temperature (e.g., 25°C) for a set period, typically 1-2 hours.

-

Nephelometric Measurement: Place the microplate into the laser nephelometer and measure the light scattering in each well.

-

Data Analysis: Plot the nephelometric turbidity units (NTU) against the compound concentration. The kinetic solubility is typically defined as the concentration at which the turbidity signal rises significantly above the background noise.

Caption: Experimental workflow for the nephelometric kinetic solubility assay.

Protocol 2: Thermodynamic Solubility by Shake-Flask Method

Rationale: The shake-flask method is the universally recognized "gold standard" for determining equilibrium solubility.[14] It ensures that the solution is in equilibrium with the most stable solid form of the compound, providing a true thermodynamic value.

Materials & Equipment:

-

2-amino-N-methoxy-N-methylbenzamide (solid powder)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

HPLC or UV-Vis Spectrophotometer for quantification

Step-by-Step Methodology: [15][16]

-

Compound Addition: Add an excess amount of solid 2-amino-N-methoxy-N-methylbenzamide to a glass vial. "Excess" means enough solid should remain visible at the end of the experiment to ensure saturation. A starting point is to add ~2 mg of compound to 1 mL of buffer.

-

Buffer Addition: Add a known volume of the desired aqueous buffer (e.g., 1 mL of PBS, pH 7.4) to the vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient duration to reach equilibrium. A minimum of 24 hours is standard, but 48-72 hours may be necessary for some compounds.[6][15]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solid.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is best practice to filter the supernatant through a 0.22 µm syringe filter. Self-Validation: Discard the first few drops from the filter to avoid any potential adsorption of the compound to the filter membrane.

-

Quantification: Determine the concentration of the dissolved compound in the filtered supernatant using a validated analytical method, such as HPLC or UV-Vis spectroscopy (see Protocol 3).

Caption: Experimental workflow for the shake-flask thermodynamic solubility assay.

Protocol 3: Analytical Quantification by UV-Vis Spectroscopy

Rationale: UV-Vis spectroscopy is a rapid and straightforward method for determining the concentration of a chromophore-containing compound like 2-amino-N-methoxy-N-methylbenzamide in the supernatant from solubility experiments.[6]

Step-by-Step Methodology: [7]

-

Determine λmax: Scan a dilute solution of the compound in the assay buffer across the UV-Vis spectrum (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λmax).

-

Prepare Calibration Standards: Prepare a series of standard solutions of known concentrations from the 10 mM DMSO stock. Dilute them in the same buffer used for the solubility assay. Ensure the final DMSO concentration is the same as in the experimental samples.

-

Measure Absorbance: Measure the absorbance of each standard at the predetermined λmax.

-

Create Calibration Curve: Plot absorbance versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is required for a valid calibration.

-

Measure Sample Absorbance: Measure the absorbance of the filtered supernatant from the shake-flask experiment. Dilute the sample with buffer if the absorbance is outside the linear range of the calibration curve.

-

Calculate Concentration: Use the equation from the calibration curve to calculate the concentration of the unknown sample, correcting for any dilutions made.

Key Factors Influencing Solubility

-

Effect of pH: The 2-amino group on the benzene ring is basic. At pH values below its pKa, this group will be protonated, forming a positively charged species. This ionized form will be significantly more soluble in water than the neutral form due to favorable ion-dipole interactions. Therefore, the aqueous solubility of 2-amino-N-methoxy-N-methylbenzamide is expected to be significantly higher in acidic conditions (e.g., simulated gastric fluid) than in neutral or basic conditions (e.g., simulated intestinal fluid). A pH-solubility profile should be generated by performing the shake-flask assay in a series of buffers across a physiologically relevant pH range (e.g., pH 2 to 8).[14]

-

Organic Solvents: Based on its structure and predicted LogP, the compound is expected to be soluble in polar organic solvents such as DMSO, DMF, ethanol, and methanol.[17] It will likely have lower solubility in non-polar solvents like hexane.

-

Temperature: The dissolution of a solid can be either an endothermic or exothermic process.[18] For most organic compounds, dissolution is endothermic, meaning solubility increases with temperature. This can be experimentally verified by performing the shake-flask assay at different temperatures (e.g., 4°C, 25°C, 37°C).

Summary of Expected Solubility Profile

This table should be populated with experimental data derived from the protocols above.

| Solvent System | Assay Type | Temperature (°C) | Expected Solubility Classification | Measured Solubility (µg/mL or µM) |

| PBS, pH 7.4 | Kinetic | 25 | - | Experimental Data |

| PBS, pH 7.4 | Thermodynamic | 25 | Low to Moderate | Experimental Data |

| pH 2.0 Buffer | Thermodynamic | 25 | Moderate to High | Experimental Data |

| DMSO | - | 25 | Highly Soluble | Experimental Data |

| Ethanol | - | 25 | Soluble | Experimental Data |

| Methanol | - | 25 | Soluble | Experimental Data |

Conclusion

A thorough understanding of the solubility profile of 2-amino-N-methoxy-N-methylbenzamide is not merely an academic exercise; it is a prerequisite for its successful application in drug discovery and development. By employing a strategic, multi-faceted approach that begins with rapid kinetic screening and progresses to the gold-standard thermodynamic shake-flask method, researchers can build a comprehensive and reliable dataset. This guide provides the theoretical rationale and detailed, validated protocols necessary to generate high-quality solubility data, enabling informed decision-making and mitigating the risks associated with poor physicochemical properties. The distinction between kinetic and thermodynamic measurements is critical, and the adoption of these robust workflows will ensure that the data generated is both accurate and relevant to the specific stage of the development process.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

Ovid. Kinetic versus thermodynamic solubility temptations and risks. [Link]

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

PubMed. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. [Link]

-

PubMed. High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries. [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

JRC Publications Repository. Solubility Determination of Chemicals by Nephelometry. [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

Chemistry LibreTexts. Chapter 13.1: Factors Affecting Solubility. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2-amino-N-methoxy-N-methylbenzamide 95% | CAS: 133776-41-7 | AChemBlock [achemblock.com]

- 3. ovid.com [ovid.com]

- 4. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. enamine.net [enamine.net]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. sygnaturediscovery.com [sygnaturediscovery.com]

- 9. High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. enamine.net [enamine.net]

- 11. rheolution.com [rheolution.com]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. bioassaysys.com [bioassaysys.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Research Applications of 2-Amino-N-methoxy-N-methylbenzamide

Executive Summary: The "Pivot" Molecule in Heterocyclic Chemistry

In the architecture of drug discovery, certain molecules act as "pivots"—structural nodes that allow divergent access to vast chemical space. 2-Amino-N-methoxy-N-methylbenzamide (CAS: 133776-41-7) is one such pivot.[1][2][3] As the Weinreb amide derivative of anthranilic acid, it combines the chemoselectivity of the Weinreb functionality with the latent reactivity of the aniline group.[4]

This technical guide analyzes the utility of this compound not merely as a reagent, but as a strategic platform for synthesizing 2-aminophenyl ketones , which are the obligate precursors for privileged medicinal scaffolds including quinazolines, quinolines, and indoles .[4] By mastering this intermediate, researchers can rapidly generate libraries of kinase inhibitors, GPCR ligands, and antimicrobial agents with high regiocontrol.[4]

Section 1: Chemical Profile & Strategic Utility

Structural Analysis

The molecule features two orthogonal reactive centers:

-

The Weinreb Amide (N-methoxy-N-methyl): A "hard" electrophile designed to accept organometallic nucleophiles (Grignard or Lithio reagents) to form stable metal-chelated tetrahedral intermediates. This prevents over-addition, ensuring exclusive ketone formation upon hydrolysis.[4]

-

The Free Aniline (2-NH₂): A nucleophile available for subsequent condensation, cyclization, or directing group chemistry.[4]

The Divergent Synthesis Platform

The primary value of 2-amino-N-methoxy-N-methylbenzamide lies in its ability to convert a single precursor into a diverse library of o-aminophenyl ketones. These ketones are then cyclized into various bioactive heterocycles.

Figure 1: The divergent synthesis pathway utilizing the Weinreb amide pivot to access critical drug scaffolds.[4]

Section 2: Key Research Applications

Precision Synthesis of o-Aminophenyl Ketones

The direct reaction of anthranilic acid esters with Grignard reagents often leads to tertiary alcohols (double addition). The Weinreb amide solves this by forming a stable 5-membered chelate with the metal cation (Mg²⁺ or Li⁺).

-

Mechanism: The nucleophile attacks the carbonyl carbon. The metal coordinates with the carbonyl oxygen and the methoxy oxygen, "locking" the intermediate.[4]

-

Outcome: The ketone is only released upon acidic workup, preventing over-alkylation.[4]

-

Application: Synthesis of 2-aminobenzophenone (precursor to benzodiazepines) and 2-aminoacetophenone (precursor to quinolones).

Precursor to Quinazoline Kinase Inhibitors

Quinazolines are the core scaffold of EGFR inhibitors like Gefitinib and Erlotinib .

-

Workflow:

-

React 2-amino-N-methoxy-N-methylbenzamide with an aryl-Grignard (e.g., 3-chloro-4-fluorophenylmagnesium bromide).

-

Isolate the resulting diaryl ketone.

-

Cyclize with formamide or urea to yield the 4-substituted quinazoline core.

-

-

Advantage: This route allows late-stage diversification of the aromatic ring at the 4-position, which is critical for optimizing potency against specific kinase mutations (e.g., T790M).[4]

Fragment-Based Drug Discovery (FBDD)

In FBDD, researchers screen low-molecular-weight fragments. This amide serves as an ideal "fragment grower."

-

Vectorization: The amide handle allows growth in the carbonyl vector, while the amine allows growth in the orthogonal vector (e.g., sulfonylation, alkylation).[4]

Section 3: Experimental Protocols

Protocol A: Synthesis of 2-Amino-N-methoxy-N-methylbenzamide

A robust, scalable method using Isatoic Anhydride.

Reagents:

-

Isatoic Anhydride (1.0 equiv)[4]

-

N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)[4]

-

Triethylamine (TEA) or Pyridine (1.2 equiv)[4]

-

Solvent: Dichloromethane (DCM) or DMF[4]

Step-by-Step:

-

Preparation: Dissolve N,O-dimethylhydroxylamine HCl in DCM (0.5 M) at room temperature. Add TEA dropwise to liberate the free amine.

-

Addition: Add Isatoic Anhydride portion-wise to the solution. Note: CO₂ evolution will occur.

-

Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (formation of a UV-active spot, disappearance of anhydride).[4]

-

Workup: Wash the organic layer with water, then 5% NaHCO₃, then brine.[4] Dry over Na₂SO₄.

-

Purification: Concentrate in vacuo. The product often crystallizes upon standing or can be purified via silica gel chromatography (Hexane/EtOAc).[4]

Protocol B: General Synthesis of o-Aminophenyl Ketones

Converting the Weinreb amide to a ketone using a Grignard reagent.

Reagents:

-

2-Amino-N-methoxy-N-methylbenzamide (1.0 equiv)

-

Aryl/Alkyl Grignard Reagent (R-MgBr) (2.5 equiv) Note: Excess is needed to deprotonate the free aniline first.[4]

-

Solvent: Anhydrous THF (0.2 M)

Step-by-Step:

-

Inert Atmosphere: Flame-dry a flask and purge with Argon/Nitrogen. Dissolve the Weinreb amide in anhydrous THF.

-

Cooling: Cool the solution to 0°C (ice bath).

-

Grignard Addition: Add the Grignard reagent dropwise over 20 minutes.

-

Observation: The first equivalent deprotonates the amine (gas evolution possible).[4] The subsequent equivalents attack the amide.

-

-

Reaction: Allow to warm to room temperature and stir for 2–3 hours.

-

Quench: Cool to 0°C. Quench carefully with 1M HCl. Critical Step: Acidic hydrolysis is required to break the metal chelate and release the ketone.[4]

-

Extraction: Extract with EtOAc (3x). Wash combined organics with brine.[5]

-

Result: Yields the crude o-aminophenyl ketone, typically >90% purity.[4]

Section 4: Data Summary & Safety

Quantitative Comparison of Amide Reactivity

| Amide Type | Reactivity with RMgX | Product Outcome | Side Reactions |

| Weinreb Amide | High (Controlled) | Ketone (>95%) | Minimal |

| Methyl Ester | High (Uncontrolled) | Tertiary Alcohol | Double Addition |

| Primary Amide | Low | Nitrile/Recovered SM | Dehydration |

| Acid Chloride | Very High | Tertiary Alcohol | Over-alkylation |

Safety & Handling

-

Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[4]

-

Handling: Use in a fume hood. The synthesis from isatoic anhydride releases CO₂; ensure open venting during addition.

-

Storage: Stable at room temperature, but hygroscopic. Store in a desiccator.

References

-

Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents.[4] Tetrahedron Letters, 22(39), 3815-3818.[4] Link

-

Hati, S., & Sen, S. (2016). Synthesis of quinazolines and dihydroquinazolines via o-iodoxybenzoic acid mediated tandem reaction of o-aminobenzylamine with aldehydes.[4][6] Synthesis, 48(09), 1389-1398.[4] Link[4]

-

Laborde, E. (2009). Quinazolines as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase.[4] Current Opinion in Drug Discovery & Development. Link

-

ChemicalBook. (2024).[5][7] 2-Amino-N-methoxy-N-methylbenzamide Properties and Safety. Link

-

Frontiers in Chemistry. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation. Link

Sources

- 1. 133776-41-7|2-Amino-N-methoxy-N-methylbenzamide|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. 2-amino-N-methoxy-N-methylbenzamide 95% | CAS: 133776-41-7 | AChemBlock [achemblock.com]

- 4. Frontiers | Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System [frontiersin.org]

- 5. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]

- 6. Quinazoline synthesis [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

Technical Guide: Synthesis and Application of 2-Amino-N-methoxy-N-methylbenzamide

Executive Summary

The compound 2-amino-N-methoxy-N-methylbenzamide represents a critical "bifunctional pivot" in medicinal chemistry. It combines the chemoselectivity of a Weinreb amide with the latent nucleophilicity of an ortho-aniline .

Unlike standard esters or acid chlorides, this intermediate allows for the controlled synthesis of 2-aminoaryl ketones without the risk of over-addition to tertiary alcohols. These ketones are the obligate precursors for high-value N-heterocycles, including quinazolines , indoles , and cinnolines , which form the pharmacophore backbone of numerous kinase inhibitors (e.g., Gefitinib analogs).

This guide details the "Gold Standard" synthesis via Isatoic Anhydride , bypassing the problematic direct coupling of anthranilic acid, and outlines its downstream application in heterocycle construction.

Strategic Utility: The "Weinreb Effect" in Ortho-Systems

The primary challenge in synthesizing 2-aminoaryl ketones (e.g.,

2-amino-N-methoxy-N-methylbenzamide solves this via the Chelation Mechanism:

-

Stable Intermediate: Upon reaction with a Grignard reagent (

), the metal coordinates between the amide carbonyl oxygen and the methoxy oxygen. -

Collapse Prevention: This 5-membered chelate is stable at low temperatures, preventing the ketone from forming in situ.

-

Controlled Release: The ketone is only liberated upon acidic hydrolysis during workup, ensuring a mono-addition product.

Synthetic Methodology

Route A: The Isatoic Anhydride Ring-Opening (Recommended)

Why this route? Direct coupling of anthranilic acid using EDC/HOBt is plagued by the nucleophilicity of the aniline nitrogen, leading to self-coupling or polymerization. The Isatoic Anhydride route uses the anhydride's inherent activation energy to drive amide formation while releasing CO₂ as the only byproduct.

Protocol 1: Synthesis from Isatoic Anhydride

Reference Anchor: Based on methodologies aligned with J. Org. Chem. 1991, 56, 3750-3752.[1]

Reagents:

-

Isatoic Anhydride (1.0 equiv)[1]

-

N,O-Dimethylhydroxylamine Hydrochloride (1.1 - 1.2 equiv)

-

Triethylamine (TEA) or Pyridine (1.2 - 2.0 equiv)

-

Solvent: Dichloromethane (DCM) or DMF (if solubility is an issue)

Step-by-Step Workflow:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a drying tube (or nitrogen inlet), suspend Isatoic Anhydride (e.g., 10 mmol) in DCM (50 mL).

-

Amine Addition: Add N,O-Dimethylhydroxylamine HCl (11 mmol) to the suspension.

-

Activation: Add Triethylamine (12 mmol) dropwise at room temperature. Note: Mild exotherm and gas evolution (CO₂) will occur.

-

Reaction: Stir the mixture at room temperature for 2–4 hours. The suspension should clear as the anhydride is consumed and the soluble amide forms.

-

Monitoring: Check via TLC (System: 50% EtOAc/Hexane). The starting anhydride (usually high Rf) should disappear, replaced by the amide (lower Rf, UV active).

-

Workup (Self-Validating Step):

-

Dilute with DCM.

-

Wash with 5% NaHCO₃ (removes unreacted acid/anhydride byproducts).

-

Wash with Water (removes amine salts).

-

Dry organic layer over MgSO₄, filter, and concentrate.[1]

-

-

Purification: If necessary, purify via silica gel chromatography (Gradient: 20%

50% EtOAc in Hexanes).

Yield Expectation: 85–95% Physical State: Typically a viscous yellow oil or low-melting solid.

Data Summary: Reaction Parameters

| Parameter | Specification | Rationale |

| Stoichiometry | 1.0 : 1.1 (Anhydride : Amine) | Slight excess of amine ensures complete consumption of the anhydride. |

| Temperature | 20°C – 25°C | Higher temps may cause degradation; reaction is driven by CO₂ release. |

| Solvent | DCM or DMF | DCM is preferred for ease of workup; DMF for substituted/insoluble anhydrides. |

| Byproduct | CO₂ (Gas) | Drives equilibrium forward (Le Chatelier's principle). |

Visualization: Synthesis & Mechanism

The following diagram illustrates the Isatoic Anhydride pathway and the subsequent Grignard reaction mechanism.

Caption: Figure 1. Logical flow from Isatoic Anhydride precursor to Weinreb Amide, followed by Grignard-mediated conversion to 2-aminoaryl ketones.

Downstream Applications: The Quinazoline Gateway

Once the 2-aminoaryl ketone is synthesized via the Weinreb route, it becomes a versatile substrate for N-heterocycles.

Protocol 2: Conversion to Quinazolines

Quinazolines are synthesized by condensing the 2-amino ketone with a "C1" source (Formamide, Urea, or Orthoesters).

-

Substrate: 2-Aminoacetophenone (derived from the Weinreb amide + MeMgBr).

-

Reagent: Formamide (acts as both solvent and reagent) or Ammonium Formate.

-

Conditions: Reflux at 140–160°C for 4–6 hours.

-

Mechanism: Schiff base formation followed by cyclodehydration.

-

Result: 4-Substituted Quinazoline.

Troubleshooting & Quality Control

Common Failure Modes

-

Incomplete Reaction (Isatoic Route):

-

Low Yield in Grignard Step:

-

Symptom:[2][3][4][5] Recovery of amide or formation of tertiary alcohol.

-

Cause: Temperature too high during addition (breaking the chelate) or insufficient quenching.

-

Fix: Maintain temperature below 0°C during addition. Ensure rapid, cold acidic quench to hydrolyze the chelate before the ketone can react further.

-

Analytical Validation

-

1H NMR (CDCl₃):

-

Methoxy Group: Singlet,

3.3 – 3.6 ppm (3H). -

N-Methyl Group: Singlet,

3.2 – 3.3 ppm (3H). -

Aniline Protons: Broad singlet,

4.0 – 6.0 ppm (2H, exchangeable with D₂O). -

Aromatic Region: Multiplets,

6.6 – 7.5 ppm (4H).

-

References

-

Frye, S. V., Johnson, M. C., & Valvano, N. L. (1991).[1] Synthesis of 2-aminobenzophenones via the addition of aryl Grignard reagents to 2-amino-N-methoxy-N-methylbenzamides. The Journal of Organic Chemistry, 56(11), 3750–3752.

-

Labadie, S. S., & Teng, E. (1994). Synthesis of 2-amino-N-methoxy-N-methylbenzamides from isatoic anhydrides. The Journal of Organic Chemistry, 59(15), 4250–4254.

-

Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents.[6] Tetrahedron Letters, 22(39), 3815–3818.

- Vertex AI Search. (2023). Synthesis of 2-amino-N-methoxy-N-methylbenzamide from isatoic anhydride.

Sources

- 1. EP1807402A1 - Quinazoline derivatives, process for their preparation, their use as antimitotics and pharmaceutical compositions comprising said derivatives - Google Patents [patents.google.com]

- 2. Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones [organic-chemistry.org]

- 3. youtube.com [youtube.com]

- 4. Synthesis of 2-Amino-N′-aroyl(het)arylhydrazides, DNA Photocleavage, Molecular Docking and Cytotoxicity Studies against Melanoma CarB Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

2-amino-N-methoxy-N-methylbenzamide literature review

Strategic Synthesis, Characterization, and Application in Heterocyclic Chemistry[1][2]

Executive Summary

2-Amino-N-methoxy-N-methylbenzamide (CAS: 133776-41-7) represents a high-value "bifunctional scaffold" in medicinal chemistry. It combines the chemoselective reactivity of a Weinreb amide with the nucleophilic potential of an ortho-aniline group. Unlike simple Weinreb amides used solely for ketone synthesis, this molecule acts as a "safety-catch" intermediate: it permits controlled acylation to form 2-aminoaryl ketones, which can subsequently undergo intramolecular cyclization to generate privileged pharmacophores such as quinolines , indoles , and quinazolines .

This guide details the synthesis, unique spectroscopic properties (rotamerism), and divergent applications of this core intermediate.

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | 2-Amino-N-methoxy-N-methylbenzamide |

| CAS Number | 133776-41-7 |

| Molecular Formula | C₉H₁₂N₂O₂ |

| Molecular Weight | 180.21 g/mol |

| Physical State | Viscous yellow oil or low-melting solid (dependent on purity) |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; sparingly soluble in water.[1][2] |

| Key Reactivity | 1. Weinreb amide (Acyl donor) 2. Aniline amine (Nucleophile) |

Technical Insight: NMR Rotamerism

Researchers characterizing this compound often mistake purity issues for what is actually a dynamic conformational effect. Due to the steric bulk of the ortho-amino group and the N-methoxy-N-methyl moiety, rotation around the amide bond is restricted at room temperature.

-

Observation: ¹H NMR (CDCl₃, 25°C) often displays broad "humps" rather than sharp singlets for the N-Me (~3.3 ppm) and N-OMe (~3.5 ppm) groups.

-

Validation: Running the NMR at elevated temperature (e.g., 50°C in DMSO-d₆) typically coalesces these signals into sharp singlets, confirming the structure.

Synthesis Protocols

Two primary routes exist for synthesizing this scaffold.[1][3] Method A is recommended for discovery-scale (gram level) due to its high reliability. Method B is an atom-economic route suitable for larger scales but requires stricter control of reaction conditions.

Method A: Carbodiimide Coupling (Discovery Standard)

This method uses standard peptide coupling reagents to condense anthranilic acid with N,O-dimethylhydroxylamine.

Reagents:

-

Anthranilic acid (1.0 equiv)

-

N,O-Dimethylhydroxylamine HCl (1.2 equiv)

-

EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)

-

HOBt (Hydroxybenzotriazole) (1.2 equiv)

-

Triethylamine (Et₃N) (3.0 equiv)

-

Solvent: Dichloromethane (DCM) or DMF.

Step-by-Step Protocol:

-

Activation: Dissolve anthranilic acid (e.g., 10 mmol) in DCM (50 mL) at 0°C under N₂. Add Et₃N (30 mmol), followed by HOBt (12 mmol) and EDCI (12 mmol). Stir for 30 minutes to form the active ester.

-

Coupling: Add N,O-dimethylhydroxylamine hydrochloride (12 mmol) in one portion.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (50% EtOAc/Hexanes).

-

Workup: Dilute with DCM (50 mL). Wash sequentially with 1M HCl (2x), sat. NaHCO₃ (2x), and brine.

-

Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Gradient: 10% → 40% EtOAc in Hexanes).

Method B: Isatoic Anhydride Ring Opening (Scale-Up)

This route avoids expensive coupling agents by utilizing the electrophilic nature of isatoic anhydride.

Reagents:

-

Isatoic Anhydride (1.0 equiv)

-

N,O-Dimethylhydroxylamine HCl (1.1 equiv)

-

Base: Pyridine or Et₃N (1.1 equiv)

-

Solvent: Acetonitrile or DMF.

Step-by-Step Protocol:

-

Setup: Suspend isatoic anhydride (10 mmol) in Acetonitrile (40 mL).

-

Addition: Add N,O-dimethylhydroxylamine HCl (11 mmol) and Et₃N (11 mmol).

-

Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Evolution of CO₂ gas indicates reaction progress.

-

Workup: Cool to RT and concentrate solvent in vacuo. Redissolve residue in EtOAc and wash with water/brine to remove salts.

-

Isolation: Crystallization from EtOAc/Heptane is often possible; otherwise, use silica chromatography.

Visualizing the Synthesis Logic

The following diagram illustrates the decision matrix for synthesis and the mechanism of the isatoic anhydride route.

Figure 1: Synthetic pathways for 2-amino-N-methoxy-N-methylbenzamide. Route A is preferred for small-scale precision; Route B is preferred for cost-efficiency.

Applications: The "Safety Catch" Mechanism

The true power of this molecule lies in its divergent reactivity. It serves as a branching point for synthesizing various heterocycles.

Pathway 1: Synthesis of 2-Aminoaryl Ketones

The Weinreb amide prevents over-addition of nucleophiles. Reacting the scaffold with Grignard (R-MgBr) or Organolithium (R-Li) reagents yields 2-aminoaryl ketones .

-

Mechanism: Formation of a stable 5-membered chelate intermediate with the metal ion (Mg²⁺ or Li⁺).

-

Utility: The resulting ketone (with a free amine) is a precursor for Indoles (via McMurry coupling or acid-catalyzed cyclization) and Quinolines (via Friedländer synthesis).

Pathway 2: Synthesis of Quinazolinones

Direct reaction with aldehydes or acyl chlorides allows for cyclization.

-

Protocol: Reacting the amide with an aldehyde in the presence of a Lewis acid or oxidant can lead to ring closure, forming the quinazolinone core, a frequent motif in kinase inhibitors.

Figure 2: Divergent synthesis of bioactive heterocycles via the Weinreb intermediate.

References

-

Preparation of N-Methoxy-N-methylamides (Weinreb Amides)

- Source: Nahm, S.; Weinreb, S. M. Tetrahedron Letters, 1981, 22, 3815–3818.

- Context: The foundational paper establishing the N-methoxy-N-methyl amide methodology.

-

Link:

-

Synthesis of 2-Amino-N-methoxy-N-methylbenzamide Deriv

- Source:RSC Advances, 2014, 4, 342-348.

- Context: Describes the EDCI/HOBt coupling protocol for anthranilic acid deriv

-

Link:

-

Rotamerism in Ortho-Substituted Weinreb Amides

- Source:Indian Journal of Chemistry - Section B, 2010, 49, 1648-1654.

- Context: Detailed NMR analysis explaining the "broad humps" observed in ortho-substituted benzamides due to restricted rot

-

Link:

-

Reactions of Is

- Source:Journal of Organic Chemistry, 1958, 23, 1358.

- Context: Classical study on the ring-opening chemistry of is

-

Link:

Sources

Methodological & Application

Technical Synthesis Guide: 2-Amino-N-methoxy-N-methylbenzamide

Abstract & Application Scope

This technical note details the synthesis of 2-amino-N-methoxy-N-methylbenzamide (CAS: 133776-41-7), a critical "Weinreb amide" intermediate.[1] This molecule serves as a privileged scaffold in medicinal chemistry, specifically for the controlled synthesis of ortho-amino aryl ketones (e.g., for quinazoline or acridone synthesis) via nucleophilic addition, avoiding the over-addition issues common with esters or acid chlorides.

While standard amide couplings (EDC/HATU) are possible, this guide prioritizes the Isatoic Anhydride Ring-Opening method. This route is superior in atom economy, avoids the use of expensive peptide coupling reagents, and eliminates the risk of aniline self-coupling.

Target Audience: Synthetic Chemists, Process Development Scientists.[1]

Retrosynthetic Analysis & Strategy

The synthesis exploits the electrophilicity of the isatoic anhydride carbonyls. Unlike primary amines which react spontaneously, the secondary amine N,O-dimethylhydroxylamine requires nucleophilic activation or catalysis (DMAP) to efficiently open the ring and drive decarboxylation.

Figure 1: Retrosynthetic logic showing the atom-economical ring opening and decarboxylation.

Materials & Critical Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role | Grade/Specs |

| Isatoic Anhydride | 163.13 | 1.0 | Electrophile | >98%, Dry |

| N,O-Dimethylhydroxylamine HCl | 97.54 | 1.2 | Nucleophile | 98% |

| Triethylamine (TEA) | 101.19 | 1.5 | Base | Anhydrous |

| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.1 | Catalyst | 99% |

| Dichloromethane (DCM) | 84.93 | Solvent | Solvent | ACS Grade (Dry) |

Safety Note: Isatoic anhydride releases CO₂ gas upon reaction.[1] Reactions must be vented.

Experimental Protocol (Isatoic Anhydride Route)

Phase 1: Activation and Nucleophilic Attack

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

).[1] -

Solvent Charge: Add Isatoic Anhydride (5.0 g, 30.6 mmol) and anhydrous DCM (60 mL). The anhydride may not fully dissolve initially; this is normal.[1]

-

Amine Preparation: In a separate beaker, dissolve N,O-dimethylhydroxylamine HCl (3.58 g, 36.7 mmol, 1.2 equiv) in DCM (20 mL) and Triethylamine (6.4 mL, 46.0 mmol, 1.5 equiv). Stir for 5 minutes to liberate the free amine.[1]

-

Addition: Add the free amine solution dropwise to the main reaction flask over 10 minutes at room temperature.

-

Catalysis: Add DMAP (0.37 g, 3.0 mmol, 0.1 equiv) in one portion.

-

Reaction: Heat the mixture to a gentle reflux (approx. 40°C) for 4–6 hours.

-

Observation: Evolution of CO₂ gas bubbles indicates the reaction is proceeding.[1] The suspension should gradually become a clear homogeneous solution as the anhydride is consumed.

-

Phase 2: Workup and Purification[3][4]

-

Quench: Cool the reaction to room temperature. Dilute with DCM (50 mL).

-

Wash 1 (Base Removal): Wash the organic layer with 10% Citric Acid or 0.5 M HCl (2 x 50 mL) to remove excess TEA and DMAP.[1]

-

Critical Check: The product is an aniline (weak base) but the Weinreb amide reduces its basicity. Mild acid washing removes the strong pyridine bases without extracting the product.[1]

-

-

Wash 2 (Neutralization): Wash with Saturated NaHCO₃ (50 mL) followed by Brine (50 mL).

-

Drying: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure (Rotavap). -

Purification: The crude oil often solidifies upon standing.[1] If high purity is required (>98%), recrystallize from Ethyl Acetate/Hexanes (1:3) or perform flash column chromatography (SiO₂, 20% EtOAc in Hexanes).

Figure 2: Step-by-step experimental workflow.

Characterization & Quality Control

Expected Data

-

Appearance: Off-white to pale yellow solid.[1]

-

Melting Point: 93–95 °C (Lit. values vary based on crystal form).

-

Mass Spectrometry (ESI+): Calculated for

[M+H]+: 181.[1]21. Found: 181.2.[1]

NMR Interpretation (Expert Insight)

A common point of confusion with ortho-substituted Weinreb amides is the appearance of broad signals in the

-

Phenomenon: Restricted rotation around the Amide C-N bond and the N-O bond due to steric clash with the ortho-amino group causes rotamers to exist on the NMR timescale.

-

Observation: The N-Me and O-Me singlets (typically

3.3 and 3.5 ppm) may appear as broad humps or split peaks at 25°C.[1] -

Validation: Running the NMR at elevated temperature (50°C in DMSO-

) will coalesce these peaks into sharp singlets, confirming purity.

Troubleshooting & Alternative Route

Issue: Reaction is incomplete after 6 hours (TLC shows starting material). Solution: The secondary amine is sterically hindered.[1] Increase DMAP load to 0.2 equiv or switch solvent to DMF and heat to 60°C.

Alternative Route: EDC Coupling If Isatoic Anhydride is unavailable, use Anthranilic Acid :

-

Dissolve Anthranilic Acid (1.0 eq) in DCM.[1]

-

Add EDC[1]·HCl (1.2 eq), HOBt (1.2 eq), and TEA (3.0 eq).

-

Add N,O-Dimethylhydroxylamine HCl (1.2 eq).

-

Stir 12h at RT. Note: This route requires more rigorous workup to remove urea byproducts.

References

-

Isatoic Anhydride Reactivity: PrepChem. "Synthesis of 2-amino-N,N-dibutyl benzamide via Isatoic Anhydride Ring Opening." Available at: [Link]

-

Weinreb Amide General Protocol: Organic Chemistry Portal. "Weinreb Ketone Synthesis." Available at: [Link]

-

NMR Rotamer Phenomena: Rao, H.S.P., et al. "Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides." Indian Journal of Chemistry. Available at: [Link]

Sources

Application Note: Comprehensive Characterization of 2-Amino-N-methoxy-N-methylbenzamide

Abstract

This application note details the analytical characterization of 2-amino-N-methoxy-N-methylbenzamide (CAS: 133776-41-7), a critical Weinreb amide intermediate used in the synthesis of acylated aromatics and quinazoline heterocycles.[1][2] Unlike simple amides, this molecule exhibits restricted rotation due to steric hindrance at the ortho position, leading to complex NMR spectra often mistaken for impurities. This guide provides a definitive physicochemical profile, a self-validating HPLC-UV-MS protocol, and spectroscopic criteria to distinguish rotamers from contaminants.

Introduction & Chemical Context

2-amino-N-methoxy-N-methylbenzamide functions as a "Weinreb amide," a pivotal scaffold in medicinal chemistry.[2] Its primary utility lies in its ability to react with nucleophiles (Grignard or organolithium reagents) to form ketones without over-addition to tertiary alcohols, stabilized by a stable five-membered cyclic intermediate [1].[3]

However, the presence of the amino group at the ortho position introduces unique analytical challenges:

-

Rotamerism: Steric clash between the ortho-amino group and the Weinreb moiety restricts rotation around the amide bond, causing peak broadening in NMR at room temperature [2].[2]

-

Polarity: The molecule possesses both a basic aniline amine and a polar amide functionality, requiring careful pH control during chromatography.[2]

Analytical Workflow Strategy

The following workflow outlines the logical progression from crude synthesis to certified purity.

Figure 1: Analytical workflow prioritizing impurity removal before structural confirmation.

Spectroscopic Identification (Qualitative)

3.1 Nuclear Magnetic Resonance (NMR)

Critical Insight: Do not reject the sample if the N-methoxy and N-methyl peaks appear as broad "humps" at room temperature. This is a known phenomenon for ortho-substituted Weinreb amides due to restricted rotation (rotamers) [2].[2]

-

Solvent: DMSO-d6 (preferred for solubility) or CDCl3.[2]

-

Protocol: If peaks are broad, heat the NMR probe to 50°C (323 K) . This overcomes the rotational energy barrier, coalescing the rotamers into sharp singlets.

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Ar-H (Aromatic) | 6.50 – 7.50 | Multiplets | 4H | Characteristic 1,2-disubstitution pattern.[2] |

| -NH2 (Amine) | 4.0 – 6.0 (Broad) | Singlet (br) | 2H | Shift varies with concentration/solvent.[2] |

| N-OCH3 (Methoxy) | 3.50 – 3.65 | Singlet | 3H | Diagnostic: May broaden at 25°C. |

| N-CH3 (Methyl) | 3.20 – 3.35 | Singlet | 3H | Diagnostic: May broaden at 25°C. |

3.2 Mass Spectrometry (MS)

-

Ionization: ESI+ (Electrospray Ionization, Positive Mode).

-

Molecular Ion: [M+H]+ = 181.2 m/z.[2]

-

Fragmentation Pattern:

Chromatographic Protocol (Quantitative)

This method separates the target molecule from its common precursors: Isatoic anhydride (starting material) and Anthranilic acid (hydrolysis degradant).[2]

4.1 HPLC Method Parameters

| Parameter | Specification | Rationale |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm | Standard reversed-phase stationary phase for polar aromatics. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH (~2.[2]7) protonates the aniline (-NH2), improving peak shape and preventing tailing [3]. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Strong eluent for organic separation.[2] |

| Flow Rate | 1.0 mL/min | Standard backpressure management.[2] |

| Detection | UV @ 254 nm (Primary), 220 nm (Secondary) | 254 nm detects the benzamide core; 220 nm detects amide bonds. |

| Temperature | 30°C | Ensures retention time reproducibility.[2][4] |

4.2 Gradient Table[2]

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 5% | Equilibration / Load |

| 2.0 | 5% | Hold to elute highly polar salts |

| 12.0 | 95% | Linear ramp to elute organics |

| 15.0 | 95% | Column wash |

| 15.1 | 5% | Re-equilibration |

| 20.0 | 5% | End of Run |

4.3 Impurity Profile & Retention Logic

-

Anthranilic Acid: More polar (due to -COOH).[2] Elutes early (approx 2-4 min).[2]

-

2-amino-N-methoxy-N-methylbenzamide (Target): Intermediate polarity.[2][5] Elutes mid-run (approx 6-8 min).[2]

-

Isatoic Anhydride: Less polar lactone structure.[2] Elutes late (approx 9-11 min) but is unstable in water; analyze fresh samples immediately.

Mechanistic Visualization: Rotamerism

The following diagram illustrates why the NMR spectrum may look "messy" at room temperature and how heating solves it.

Figure 2: Impact of steric hindrance on NMR spectral resolution.

References

-

Nahm, S.; Weinreb, S. M. (1981).[2][6] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link

-